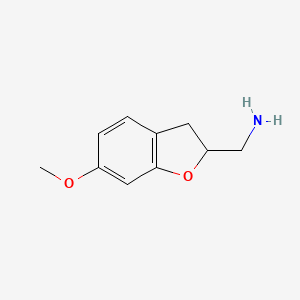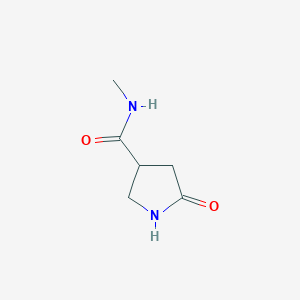![molecular formula C13H12INO B8521215 Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 141031-77-8](/img/structure/B8521215.png)
Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone: is a chemical compound with the molecular formula C13H12INO . It is characterized by the presence of an iodoethyl group attached to a pyrrole ring, which is further connected to a phenyl group through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone typically involves the reaction of 2-iodoethylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced products, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromoethyl)-1H-pyrrol-2-ylmethanone
- 1-(2-Chloroethyl)-1H-pyrrol-2-ylmethanone
- 1-(2-Fluoroethyl)-1H-pyrrol-2-ylmethanone
Comparison: Compared to its analogs, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is unique due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules. The iodo group is larger and more polarizable than other halogens, potentially leading to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
141031-77-8 |
|---|---|
Molekularformel |
C13H12INO |
Molekulargewicht |
325.14 g/mol |
IUPAC-Name |
[1-(2-iodoethyl)pyrrol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12INO/c14-8-10-15-9-4-7-12(15)13(16)11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
InChI-Schlüssel |
INORPUWURQQOTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CN2CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


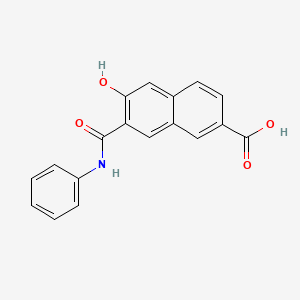
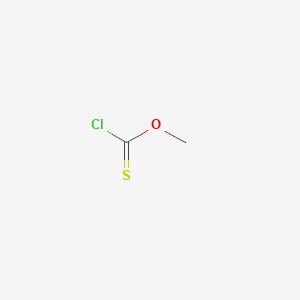
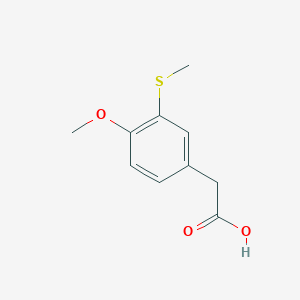
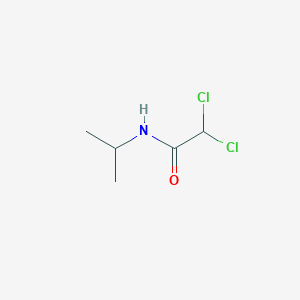
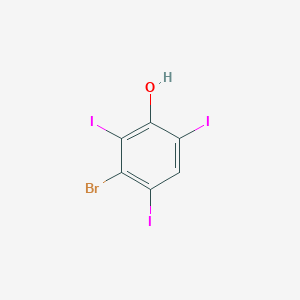
![Tert-butyl 4-[bis(4-chlorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8521172.png)
![2-Amino-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B8521182.png)
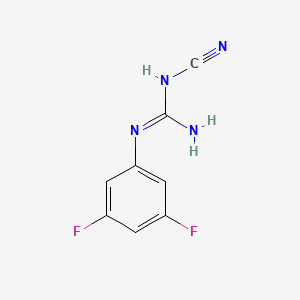
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
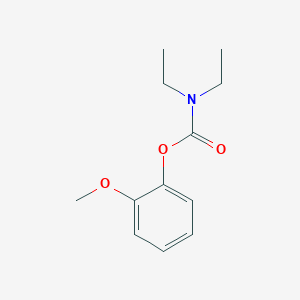
![1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B8521231.png)
